(-)-alpha-Tocopherol

Übersicht

Beschreibung

(-)-alpha-Tocopherol, commonly known as Vitamin E, is a fat-soluble antioxidant that plays a critical role in protecting cell membranes from oxidative damage. It is one of the eight isoforms of vitamin E and is recognized for its potent antioxidant properties in nature. This compound is particularly effective in scavenging lipid peroxyl radicals, which can prevent the oxidation of low-density lipoprotein (LDL) and thereby contribute to the prevention of atherosclerosis .

Synthesis Analysis

The biosynthesis of this compound occurs through the condensation of isopentyl diphosphate and homogentisic acid within plastid membranes. This process is essential for the production of tocopherols in plants, which are then available for dietary intake by humans and animals .

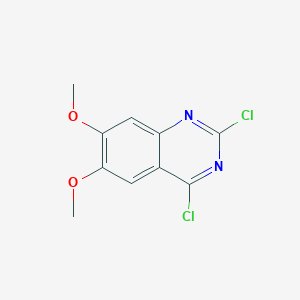

Molecular Structure Analysis

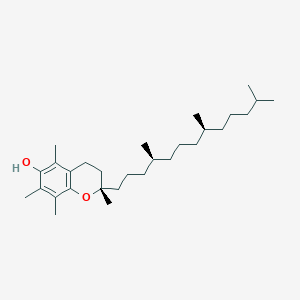

Structurally, this compound consists of a chromanol ring and a phytyl tail. The chromanol ring is responsible for the antioxidant activity, while the phytyl tail aids in the incorporation of the molecule into cell membranes. The structural difference between this compound and its analogs, such as alpha-tocotrienol, lies in the saturation of the hydrocarbon tail, which influences their location and mobility within the membrane .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation and reduction. It can be oxidized to form the phenoxonium cation, which is stable under certain conditions and may play a role in the antioxidant mechanism of Vitamin E in biological systems . Additionally, this compound can inhibit specific enzymes like phospholipase A2, which has implications in the inflammatory response .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its lipophilic nature, which allows it to integrate into cell membranes effectively. It exhibits both antioxidant and prooxidant activities depending on the presence of co-antioxidants and the level of oxidative stress. Under certain conditions, it can act as a prooxidant, especially when co-antioxidants are depleted . In plants, this compound contributes to the integrity and fluidity of photosynthesizing membranes and can regulate various metabolic processes under both stress and non-stress conditions . Its antioxidant potency is also influenced by the membrane environment, as demonstrated by its greater radical scavenging potency in phosphatidylcholine liposomes compared to a nonpolar environment like hexane .

Wissenschaftliche Forschungsanwendungen

Medizin: Antioxidans und Neuroprotektivum

(-)-alpha-Tocopherol: ist allgemein bekannt für seine antioxidativen Eigenschaften, die eine entscheidende Rolle beim Schutz von Zellmembranen vor oxidativem Schaden spielen . Es wird auch für seine neuroprotektiven Wirkungen untersucht, die möglicherweise das Fortschreiten der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen verlangsamen .

Lebensmittelindustrie: Konservierung und Nährstoffanreicherung

In der Lebensmittelindustrie wird This compound als natürliches Konservierungsmittel verwendet, um die Oxidation von Fetten zu verhindern und die Haltbarkeit von Produkten zu verlängern . Es reichert Lebensmittel auch mit zusätzlichem Nährwert als Quelle für Vitamin E an, das für die menschliche Gesundheit unerlässlich ist .

Kosmetik: Hautpflege und Anti-Aging

Die Verbindung ist ein häufiger Bestandteil von Hautpflegeprodukten aufgrund ihrer feuchtigkeitsspendenden und Anti-Aging-Eigenschaften. Es hilft, die Haut vor Umweltstressoren und UV-Strahlung zu schützen und reduziert Zeichen der Hautalterung .

Landwirtschaft: Pflanzenwachstum und Ertragssteigerung

In der Landwirtschaft wird This compound verwendet, um das Pflanzenwachstum und den Ertrag zu verbessern. Es verbessert die Stresstoleranz von Pflanzen und trägt zu einer besseren Pflanzenproduktivität unter verschiedenen Umweltbedingungen bei .

Umweltwissenschaften: Schadstoffminderung

Die Forschung in den Umweltwissenschaften hat die Verwendung von This compound zur Minderung von Umweltverschmutzung untersucht. Seine antioxidativen Eigenschaften sind vorteilhaft für die Reinigung von Umweltverschmutzungen und die Verbesserung der Gesundheit von Ökosystemen .

Materialwissenschaften: Polymerstabilisierung

This compound: wird in den Materialwissenschaften zur Stabilisierung von Polymeren eingesetzt. Es verhindert den Abbau von Materialien, verlängert so ihre Nutzungsdauer und verbessert ihre Leistung in verschiedenen Anwendungen <svg class="icon" height="16" p-id="

Wirkmechanismus

Target of Action

The primary target of (-)-alpha-Tocopherol, also known as Vitamin E, is the human body’s cellular antioxidant defense system. It plays a crucial role in neutralizing free radicals, particularly reactive oxygen species (ROS), that can cause oxidative damage to cells .

Mode of Action

This compound interacts with its targets by donating a hydrogen atom from its hydroxyl group to free radicals. This action converts the free radicals into less reactive species, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA .

Biochemical Pathways

The antioxidant activity of this compound affects various biochemical pathways. It plays a significant role in lipid peroxidation prevention, a process that can lead to cell membrane damage. By neutralizing free radicals, this compound helps maintain the integrity of cell membranes and protects polyunsaturated fatty acids (PUFAs), which are vital components of these membranes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. After oral administration, it is absorbed in the intestines and incorporated into chylomicrons, which are then transported to the liver. The liver distributes this compound to various tissues via lipoproteins. It is metabolized primarily in the liver and excreted in bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily protective. By neutralizing free radicals, it prevents oxidative damage to cellular components, thereby maintaining cell function and integrity. This antioxidant action has implications for various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to environmental toxins can affect the body’s antioxidant needs and the effectiveness of this compound. Furthermore, the stability of this compound can be affected by factors such as exposure to light, heat, and oxygen .

Eigenschaften

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77171-97-2 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (-)-alpha-Tocopherol act as an antioxidant?

A1: this compound is a potent antioxidant that functions as a free radical scavenger. [, , , , , ] It readily donates a hydrogen atom from its phenolic hydroxyl group to lipid radicals, effectively breaking the chain reaction of lipid peroxidation. [, ] This protective effect has been observed in various biological systems, including cell membranes, lipoproteins, and tissues. [, , , , , , , ]

Q2: Can this compound protect against oxidative stress induced by specific compounds?

A2: Research suggests this compound can suppress the increase of N1-acetylspermidine and putrescine in rat hepatocytes induced by paraquat, likely by neutralizing superoxide anions. []

Q3: Does this compound interact with other antioxidants?

A3: Studies show a synergistic effect between this compound and retinol. When both are present in liposomes, retinol enhances the inhibitory effect of this compound on lipid peroxidation. [] This interaction suggests a potential cooperative effect of these antioxidants in biological systems.

Q4: Are there situations where this compound might not be effective against lipid peroxidation?

A4: While a potent antioxidant, studies on rat brain homogenates show that even with increased this compound concentrations, the degradation of polyunsaturated fatty acids during lipid peroxidation was limited, suggesting other factors might be at play. []

Q5: Can this compound supplementation boost immunity?

A6: Studies in healthy elderly subjects indicate that short-term this compound supplementation may enhance immune function, possibly by decreasing prostaglandin E2 and other lipid peroxidation products. []

Q6: Does this compound interact with specific cellular components?

A8: Research demonstrates the presence of specific binding sites for this compound on human erythrocyte membranes. [] These sites exhibit high and low affinity binding and are likely protein in nature, suggesting a regulated mechanism for this compound uptake and function in red blood cells.

Q7: Can this compound influence enzyme activity?

A9: Studies show that this compound can inhibit Protein Kinase C (PKC) activity both in vitro and in vivo. [, , ] Specifically, this compound appears to reduce the phosphorylation of PKC, particularly the delta isoform, which plays a role in neuronal plasticity in the hippocampus. []

Q8: How does this compound content differ between human colostrum and infant formula?

A10: Human colostrum was found to contain a significantly higher concentration of this compound (43% higher) compared to infant formulas. [] This finding highlights the superior nutritional content of human breast milk for newborns.

Q9: What analytical methods are used to measure this compound and its oxidation products?

A11: Stable isotope dilution capillary gas chromatography-mass spectrometry is a reliable method to analyze this compound and its oxidation products in tissues. [] This technique enables the quantification of alpha-tocopherolquinone, 5,6-epoxy-alpha-tocopherolquinone, 2,3-epoxy-alpha-tocopherolquinone, and alpha-tocopherolhydroquinone, providing a comprehensive assessment of vitamin E status. []

Q10: Are there faster methods for determining tocopherols in vegetable oils and oil-based products?

A12: A polarographic procedure offers a more rapid and precise alternative to the traditional gas-liquid chromatographic method for determining tocopherols in vegetable oils. [] This technique is particularly useful for monitoring nutritional content during processing.

Q11: Do structural modifications of this compound impact its activity?

A13: Research suggests that the acetate form of this compound does not exhibit the same synergistic effect with retinol as the non-esterified form, indicating the importance of the free hydroxyl group for this interaction. []

Q12: Are there any concerns regarding high doses of this compound in newborns?

A14: While generally safe, high doses of this compound (100 mg/kg) in very-low-birth-weight infants for prolonged periods, while potentially reducing some risks, have also been associated with increased risks of sepsis and necrotizing enterocolitis. [] Careful monitoring is crucial.

Q13: How does this compound influence meat quality?

A15: Studies on meat products indicate a relationship between lipid oxidation and myoglobin oxidation, impacting off-flavor and discoloration. [] Higher this compound concentrations in mitochondria were correlated with reduced lipid oxidation and metmyoglobin formation, suggesting a potential role for this compound in preserving meat quality. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

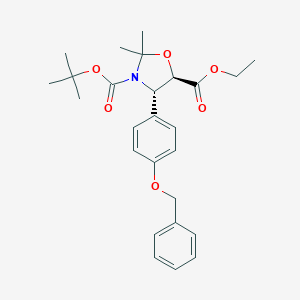

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

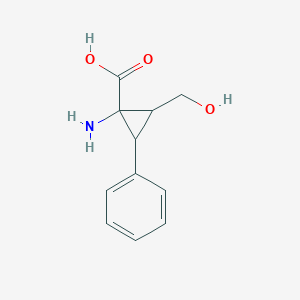

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

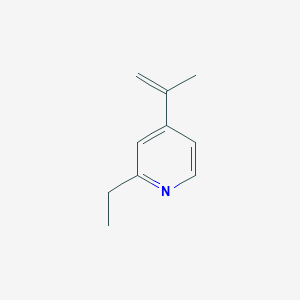

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)